![molecular formula C13H12OS B6370109 2-(3-Methylthiophenyl)phenol, 95% CAS No. 1261916-06-6](/img/structure/B6370109.png)
2-(3-Methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophenyl)phenol (95%) is a sulfur-containing phenolic compound with numerous applications in the scientific and medical fields. It is an important chemical for use in the synthesis of various organic compounds, as well as for its pharmacological and biological activities. Its chemical structure consists of a phenolic ring, a methylthiophene group, and a hydroxyl group, and it is soluble in most organic solvents. Due to its unique properties, 2-(3-Methylthiophenyl)phenol (95%) is used in a variety of research applications, including drug synthesis, drug delivery, and drug development.
Scientific Research Applications
2-(3-Methylthiophenyl)phenol (95%) is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds, such as drugs, pesticides, and other biologically active molecules. It is also used in the development of drug delivery systems, as well as in the synthesis of nanomaterials. Additionally, it is used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanism of action of drugs.
Mechanism of Action
2-(3-Methylthiophenyl)phenol (95%) is believed to act as a ligand, binding to proteins and other molecules in the body. This binding is thought to alter the structure and activity of the proteins and molecules, resulting in physiological and biochemical effects. Additionally, it has been suggested that 2-(3-Methylthiophenyl)phenol (95%) may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-(3-Methylthiophenyl)phenol (95%) has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, it has been found to have neuroprotective and anti-depressant effects. Furthermore, it has been found to have antioxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
2-(3-Methylthiophenyl)phenol (95%) is a relatively safe compound to use in lab experiments. It has a low toxicity, and it is relatively easy to synthesize. Additionally, it is soluble in most organic solvents, making it easy to use in lab experiments. However, it is important to note that it is a highly reactive compound, and should be handled with caution.
Future Directions
Due to its unique properties, there are numerous potential future applications for 2-(3-Methylthiophenyl)phenol (95%). These include its use in the synthesis of new drugs and other biologically active molecules, as well as its use in the development of new drug delivery systems. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanism of action of drugs. Furthermore, it could be used in the development of new nanomaterials, as well as in the development of new antioxidant and anti-apoptotic agents. Finally, it could be used in the development of new anti-inflammatory, anti-cancer, and anti-viral agents.
Synthesis Methods
2-(3-Methylthiophenyl)phenol (95%) is synthesized through a number of methods, including catalytic hydrogenation and oxidation. The most commonly used method is catalytic hydrogenation, which involves the use of a catalyst such as palladium or platinum to reduce the double bond between the oxygen and the sulfur atoms. This results in the formation of a single bond between the two atoms, resulting in the production of 2-(3-Methylthiophenyl)phenol (95%).
properties
IUPAC Name |
2-(3-methylsulfanylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGGMGHXBRLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.